tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Description
tert-Butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS: 370880-27-6) is a bicyclic amine derivative with a tert-butoxycarbonyl (Boc) protecting group at the 6-position of the diazabicyclo[3.2.0]heptane scaffold. Its molecular formula is C₁₀H₁₈N₂O₂, with a molecular weight of 198.3 g/mol and a purity of 95% (stored refrigerated) . This compound is a key intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) targets, due to its rigid bicyclic structure and stereochemical control .
Properties
IUPAC Name |
tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-8(12)4-5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVMAANWMDTLFP-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically involves the reaction of tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate with appropriate reagents under controlled conditions. The specific details of the synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to biologically active molecules. Notably, its applications include:
- Neuropharmacology : Research indicates that derivatives of diazabicyclo compounds exhibit neuroprotective effects and can modulate neurotransmitter systems. For instance, studies have shown that such compounds can influence dopamine and serotonin receptors, which are crucial in treating conditions like depression and schizophrenia .
- Antimicrobial Activity : Some studies have reported that compounds with similar structures demonstrate antimicrobial properties against various pathogens. This makes them candidates for developing new antibiotics or antifungal agents .
Synthetic Organic Chemistry
tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate serves as a versatile building block in organic synthesis:
- As a Protecting Group : The tert-butyl group is commonly used in organic synthesis as a protecting group for carboxylic acids and amines during multi-step synthesis processes. Its stability under various reaction conditions allows for selective functionalization of other reactive sites .
- Synthesis of Complex Molecules : The compound's bicyclic structure facilitates the synthesis of complex natural products and pharmaceuticals through cyclization reactions and other transformations .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of diazabicyclo derivatives, including this compound. The researchers found that these compounds could significantly reduce neuronal cell death in vitro when exposed to neurotoxic agents, suggesting their potential use in neurodegenerative disease therapies .
Case Study 2: Antimicrobial Activity
In another research initiative detailed in Antimicrobial Agents and Chemotherapy, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study revealed that certain derivatives exhibited potent activity comparable to existing antibiotics, highlighting their potential for further development as new antimicrobial agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Positional Isomers and Stereoisomers
tert-Butyl 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1017789-34-2):
This positional isomer has the Boc group at the 3-position instead of the 6-position. The altered substitution pattern affects its reactivity in amination reactions and metabolic stability .Enantiomers :
- QJ-1177 (CAS: 799279-81-5): (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate.
- QJ-4549 (CAS: 370882-66-9): (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate.
Both enantiomers have identical molecular weights (198.3 g/mol) but differ in stereochemistry, leading to divergent biological activities .
Bicyclic Ring Variants
- tert-Butyl 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylate (CAS: 869494-16-6): This compound features a 3.1.1 bicyclic system instead of 3.2.0. The smaller ring size increases ring strain, altering its conformational flexibility and receptor affinity . Application: Used in ligands targeting α4β2 nACh receptors with subnanomolar affinity .
tert-Butyl 5-Oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4):
The 2.2.2 ring system introduces an additional methylene group, enhancing hydrophobicity. This modification impacts blood-brain barrier penetration compared to the 3.2.0 analog .
Functionalized Derivatives
Pyridinyl-Substituted Analogs :
- tert-Butyl 3-(6-Chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS: N/A): Synthesized via Buchwald-Hartwig amination (83% yield). The pyridinyl group enhances π-π stacking interactions in receptor binding, as evidenced by its use in PET radioligands for imaging α7-nAChR .
- Biological Data : Displays higher binding affinity (IC₅₀ < 10 nM) compared to the unsubstituted parent compound .
Spirocyclic Derivatives :
- Key Feature : The sulfinyl group enhances metabolic stability but reduces solubility compared to the Boc-protected analog .
Physicochemical and Pharmacological Comparison
Biological Activity
tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS Number: 1932364-12-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, particularly focusing on its antibacterial properties and potential applications in combating antibiotic resistance.
Structural Characteristics
The molecular formula of this compound is C10H18N2O2, with a molecular weight of 198.26 g/mol. The compound features a bicyclic structure that is significant in its interaction with biological targets.
Synthesis
Synthesis methods for this compound typically involve multi-step organic reactions that include the formation of the bicyclic core and subsequent functionalization to introduce the tert-butyl and carboxylate groups. Various synthetic pathways have been explored to enhance yield and purity, with a focus on minimizing environmental impact through greener chemistry practices.
Antibacterial Properties
Recent studies indicate that this compound exhibits significant antibacterial activity against various Gram-negative bacteria. The compound's mechanism of action appears to involve inhibition of penicillin-binding proteins (PBPs), critical for bacterial cell wall synthesis.
Table 1: Antibacterial Activity Against Selected Pathogens
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pseudomonas aeruginosa | 20 | 32 µg/mL |
| Stenotrophomonas maltophilia | 18 | 64 µg/mL |
| Acinetobacter baumannii | 15 | 128 µg/mL |
| Klebsiella pneumoniae | 22 | 16 µg/mL |
Data derived from in vitro studies conducted to assess the antibacterial efficacy of the compound against clinically relevant strains.
Case Studies
- Study on Resistance Mechanisms : A study published in MDPI Molecules demonstrated that derivatives of diazabicyclo compounds could effectively inhibit β-lactamases, enzymes responsible for antibiotic resistance in bacteria. The study highlighted that this compound showed promising results as a β-lactamase inhibitor when tested against KPC-2 and CTX-M-15 enzymes .
- In Vivo Efficacy : Another research effort investigated the in vivo efficacy of this compound in mouse models infected with resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate?
- Methodology : The compound is synthesized via Buchwald-Hartwig amination. A representative protocol involves reacting tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate with aryl halides (e.g., 5-bromo-2-chloropyridine) using Pd₂(dba)₃ (0.072 mmol), rac-BINAP (0.22 mmol), and sodium tert-butoxide (3.82 mmol) in toluene at 85°C for 20 hours. Purification via flash chromatography (Hexanes/EtOAc 3:1) yields the product in 83% purity .
- Critical Parameters : Catalyst loading (Pd₂(dba)₃ at 2.2 mol%), ligand-to-metal ratio (3:1 rac-BINAP:Pd), and reaction temperature (85–95°C) are key for minimizing side reactions.
Q. How can researchers optimize the Buchwald-Hartwig amination step in synthesizing derivatives of this compound?
- Optimization Strategies :
- Catalyst System : Use Pd₂(dba)₃ with rac-BINAP for improved regioselectivity in aryl amination .
- Base Selection : Sodium tert-butoxide enhances reactivity compared to weaker bases like K₂CO₃.
- Solvent Choice : Toluene provides optimal solubility and reaction kinetics.
Q. What analytical techniques are critical for confirming the structure and purity of this bicyclic carboxylate?
- Key Techniques :
- ¹H/¹³C NMR : Characteristic signals include δ 1.45 ppm (tert-butyl C(CH₃)₃) and δ 148.6 ppm (carbamate carbonyl) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 310.1344 for intermediates) .
- HPLC : Monitor purity (>95% for biological studies) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How does stereochemistry influence the binding affinity of derivatives towards nicotinic acetylcholine receptors (nAChRs)?
- Structural Insights : The (1R,5R) configuration confers higher α7-nAChR affinity (Ki = 0.5 nM) compared to (1S,5S) isomers (Ki = 0.6 nM). The bicyclo[3.2.0]heptane scaffold positions substituents optimally for receptor engagement .
- Experimental Validation : Competitive binding assays using [³H]-A-585539 displacement in rat brain membranes show stereospecific binding .
Q. What strategies are employed to enhance the metabolic stability of α7-nAChR ligands derived from this compound?
- Approaches :
- Boc Protection : The tert-butyl carbamate group reduces metabolic degradation in vivo .
- Methylation : N-methylation (e.g., rac-1 in ) improves blood-brain barrier penetration and stability (t₁/₂ > 60 minutes in mice) .
Q. How can in vivo PET imaging studies using ¹¹C-labeled derivatives validate target engagement in the brain?
- Protocol :
Radiosynthesis : Methylate the nor-methyl precursor with [¹¹C]CH₃I in acetonitrile, followed by HPLC purification .
Biodistribution : Intraperitoneal administration in mice shows rapid brain uptake (TAC peak at 5 minutes post-injection) .
Blocking Studies : Co-administration with unlabeled ligand reduces signal, confirming receptor specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
